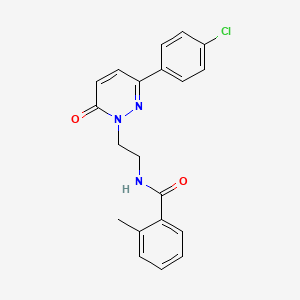

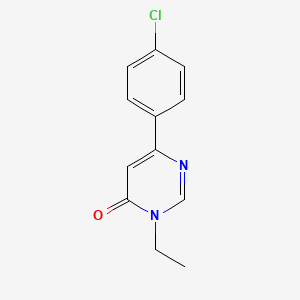

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This involves the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction. .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction. The mechanism of the reaction may also be studied .Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity or basicity, and redox potential .作用機序

Target of Action

F2236-0310, also known as N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-methylbenzamide, primarily targets the OX40 receptor . OX40 is a co-stimulatory T-cell receptor primarily expressed on activated effector and regulatory T-cells .

Mode of Action

F2236-0310 acts as an antagonist to the OX40 receptor . It inhibits the interaction between OX40 and its ligand, OX40L, which is crucial for the proliferation of effector T-cells and enhancement of cytokine production . By targeting the OX40 pathway, F2236-0310 modulates Th1, Th2, and Th17/22 pathways, while preserving the regulatory T cells .

Biochemical Pathways

The OX40-OX40L signaling pathway plays a significant role in the immune response. The engagement of OX40 with OX40L enhances T-cell effector functions, such as cytokine production . By inhibiting this interaction, F2236-0310 can modulate various immune responses, impacting Th1, Th2, and Th17/22 pathways .

Pharmacokinetics

It is noted that f2236-0310 exhibits a yte modification in the fc region, which may extend the in vivo half-life, enabling potentially less frequent dosing and reduced engagement with effector cells .

Result of Action

The inhibition of the OX40-OX40L interaction by F2236-0310 leads to a significant reduction in cytokine release, as demonstrated in T cells . This can result in the modulation of immune responses, potentially leading to therapeutic effects in conditions where these pathways are implicated.

実験室実験の利点と制限

CP-690,550 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high selectivity for N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzamide, which reduces the off-target effects on other JAK isoforms. However, CP-690,550 also has some limitations. It has a short half-life in vivo, which requires frequent dosing to maintain therapeutic levels. It also has potential side effects, such as increased susceptibility to infections, due to its immunosuppressive effects.

将来の方向性

For research on CP-690,550 could include:

1. Investigating the long-term safety and efficacy of CP-690,550 in patients with autoimmune diseases.

2. Exploring the potential use of CP-690,550 in combination with other immunomodulatory agents for the treatment of autoimmune diseases.

3. Investigating the potential use of CP-690,550 in other autoimmune diseases, such as multiple sclerosis and lupus.

4. Developing new formulations of CP-690,550 with improved pharmacokinetic properties to reduce the dosing frequency.

5. Investigating the potential use of CP-690,550 in other disease states, such as cancer and transplantation.

In conclusion, CP-690,550 is a small molecule inhibitor of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzamide that has shown promising results in preclinical and clinical studies for the treatment of autoimmune diseases. It has a high selectivity for this compound, which reduces the off-target effects on other JAK isoforms. CP-690,550 has potential advantages and limitations for lab experiments and several future directions for research.

合成法

The synthesis of CP-690,550 involves several steps, including the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form 3-(4-chlorophenyl)-5-methyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. This intermediate is then reacted with 2-methylbenzoyl chloride to form N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzamide.

科学的研究の応用

CP-690,550 has been extensively studied for its potential therapeutic effects on autoimmune diseases. It has been shown to inhibit the activity of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzamide, which plays a critical role in the signaling pathways of various cytokines involved in the pathogenesis of autoimmune diseases. CP-690,550 has been tested in preclinical and clinical studies for the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Safety and Hazards

特性

IUPAC Name |

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O2/c1-14-4-2-3-5-17(14)20(26)22-12-13-24-19(25)11-10-18(23-24)15-6-8-16(21)9-7-15/h2-11H,12-13H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEQSGGGCZVTKTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorobenzyl)-2-(3-oxo-6,7,8,9-tetrahydro-3H-[1,2,4]triazolo[4,3-a]azepin-2(5H)-yl)acetamide](/img/structure/B2790852.png)

![3-Benzyl-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/no-structure.png)

![Ethyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate](/img/structure/B2790859.png)

![3,4-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2790862.png)

![2-methoxyethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2790863.png)

![N-(1,3-benzodioxol-5-yl)-3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanamide](/img/structure/B2790866.png)

![1-[(2-Hydrazinylpyridin-3-yl)sulfonyl]-4-methylpiperazine](/img/structure/B2790868.png)